molecular formula C14H8Cl2N4O B602026 Clofentezine Metabolite 1 CAS No. 107595-49-3

Clofentezine Metabolite 1

Cat. No.: B602026
CAS No.: 107595-49-3
M. Wt: 319.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clofentezine Metabolite 1 is a derivative of clofentezine, a selective acaricide primarily used to control mite populations in agricultural settings. Clofentezine itself is known for its low aqueous solubility and moderate persistence in soil systems . The metabolite is formed through the metabolic processes in various organisms and environmental conditions, contributing to the overall efficacy and environmental impact of clofentezine.

Preparation Methods

The synthesis of Clofentezine Metabolite 1 involves several steps, starting from the parent compound, clofentezine. The synthetic route typically includes:

Industrial production methods for clofentezine and its metabolites often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods include the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Clofentezine Metabolite 1 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clofentezine Metabolite 1 has several scientific research applications:

Mechanism of Action

The mechanism of action of Clofentezine Metabolite 1 involves its interaction with specific molecular targets in mites. It primarily acts as a growth regulator, inhibiting the development of mite eggs and early motile stages. The compound affects the synthesis of chitin, a crucial component of the mite exoskeleton, leading to disrupted growth and development .

Comparison with Similar Compounds

Clofentezine Metabolite 1 can be compared with other similar compounds such as:

This compound is unique due to its specific metabolic pathways and the resulting chemical properties, which contribute to its effectiveness and environmental behavior.

Properties

IUPAC Name

2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O/c15-10-6-2-1-4-8(10)13-17-19-14(20-18-13)9-5-3-7-11(21)12(9)16/h1-7,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKXOHAAMDSSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C(=CC=C3)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.